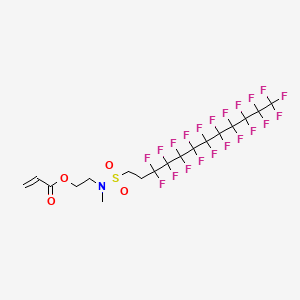

Cyclohex-4-ene-1,2,3-trione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

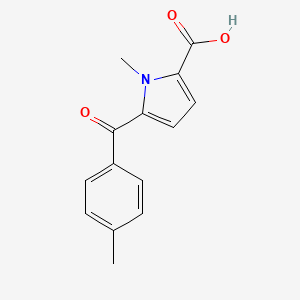

Pyraloxin is a compound that has garnered significant interest in various scientific fields due to its unique chemical properties and potential applications. It is a derivative of pyridine, a nitrogen-containing heterocycle, which is known for its versatility in chemical reactions and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyraloxin typically involves the condensation of cyanoacetamide with 1,3-oxazole derivatives. This process is carried out in two stages. The first stage involves the formation of adducts through diene condensation, followed by aromatization to yield the desired pyridine derivative . The reaction conditions often require temperatures not exceeding 100°C and the use of aqueous solutions of acids and bases to facilitate the transformation .

Industrial Production Methods: Industrial production of Pyraloxin follows similar synthetic routes but on a larger scale. The process involves the use of symmetric ethylene derivatives as dienophiles, which react with substituted oxazoles to form the intermediate compounds. These intermediates are then subjected to catalytic hydrogenation to produce Pyraloxin in high yields .

Chemical Reactions Analysis

Types of Reactions: Pyraloxin undergoes various types of chemical reactions, including oxidation, reduction, and substitution. The compound is particularly known for its electrochemical behavior, where it undergoes oxidation facilitated by modified carbon paste electrodes .

Common Reagents and Conditions: Common reagents used in the reactions involving Pyraloxin include acids, bases, and oxidizing agents. The optimal pH for its electrochemical reactions is around 6.5, which ensures a good current response .

Major Products Formed: The major products formed from the reactions of Pyraloxin depend on the specific type of reaction. For instance, oxidation reactions typically yield pyridoxal derivatives, while reduction reactions may produce pyridoxamine derivatives .

Scientific Research Applications

Pyraloxin has a wide range of applications in scientific research. It is used in the study of enzyme mechanisms, particularly those involved in amino acid metabolism and neurotransmitter synthesis . In medicine, Pyraloxin derivatives are explored for their potential as anticancer agents and antioxidants . The compound is also utilized in the development of new pharmaceuticals and as a coenzyme in various biochemical reactions .

Mechanism of Action

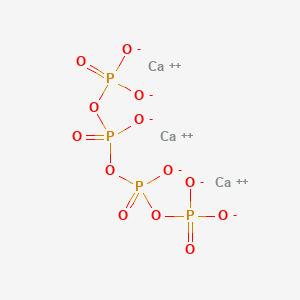

The mechanism of action of Pyraloxin involves its conversion to pyridoxal 5’-phosphate, an active coenzyme form. This coenzyme participates in numerous biochemical reactions, including the metabolism of proteins, carbohydrates, and fats . Pyraloxin aids in the synthesis of neurotransmitters such as serotonin, dopamine, and gamma-aminobutyric acid (GABA), and plays a crucial role in the release of glycogen from the liver and muscles .

Comparison with Similar Compounds

Pyraloxin is often compared with other pyridine derivatives such as pyridoxine, pyridoxal, and pyridoxamine. Pyraloxin is unique in its enhanced electrochemical behavior and its potential use in advanced pharmaceutical applications .

List of Similar Compounds:- Pyridoxine

- Pyridoxal

- Pyridoxamine

- Pyridoxal 5’-phosphate

- Pyridoxamine 5’-phosphate

Pyraloxin stands out due to its unique electrochemical properties and its potential in cutting-edge medical research, making it a compound of significant interest in both scientific and industrial fields.

Properties

CAS No. |

6151-21-9 |

|---|---|

Molecular Formula |

C6H4O3 |

Molecular Weight |

124.09 g/mol |

IUPAC Name |

cyclohex-4-ene-1,2,3-trione |

InChI |

InChI=1S/C6H4O3/c7-4-2-1-3-5(8)6(4)9/h1-2H,3H2 |

InChI Key |

LTVBKIYITIZJSV-UHFFFAOYSA-N |

Canonical SMILES |

C1C=CC(=O)C(=O)C1=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyl-tetrahydrofuran-2-yl]-5-fluoro-pyrimidin-2-one](/img/structure/B13414251.png)

![3-(17-Ethenyl-12-ethyl-13,18,22,27-tetramethyl-3,5-dioxo-4-oxa-8,24,25,26-tetrazahexacyclo[19.2.1.16,9.111,14.116,19.02,7]heptacosan-23-yl)propanoic acid](/img/structure/B13414272.png)

![5'-S-[2-(Hydroxymethyl)phenyl]-5'-thio-adenosine](/img/structure/B13414289.png)

![Glycine, N-ethyl-N-[(nonafluorobutyl)sulfonyl]-, potassium salt](/img/structure/B13414311.png)